molecular formula C13H18N6O3 B4570112 1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B4570112
M. Wt: 306.32 g/mol
InChI Key: DMPRTEMSLUWVOW-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyethyl)-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” belongs to a class of compounds known as purines, which are aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. Purines, including substituted ones, are important in biochemistry, as they include many biologically significant compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core, with various substitutions at different positions. These include a methoxyethyl group at the 1-position, and methyl groups at the 3, 7, and 9-positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the methoxyethyl and methyl groups in this compound would likely make it more hydrophobic (water-repelling) than purine itself .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer, Anti-HIV, and Antimicrobial Activities: New triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV, and antimicrobial activities. Certain compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines. Additionally, moderate anti-HIV-1 activity and significant antimicrobial activity against various bacteria were observed (Ashour et al., 2012).

Chemical Synthesis and Methodologies

  • Efficient Synthesis Methods: Novel synthetic methodologies have been developed for creating triazine derivatives, highlighting the versatility of triazine-based compounds in chemical synthesis. These methods offer new avenues for creating compounds with potential biological activities (Torkian et al., 2011).

Molecular Structure and Characterization

  • Molecular Structure Studies: Research into the molecular structures and characterization of benzyl derivatives of triazin-diones has provided insights into their chemical properties and potential applications. These studies form the basis for further exploration of their utility in various scientific domains (Hwang et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many purines and their derivatives are biologically active, and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, its potential biological activity, and its safety profile .

Properties

IUPAC Name

1-(2-methoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-8-7-18-9-10(16(2)13(21)17(3)11(9)20)14-12(18)19(15-8)5-6-22-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPRTEMSLUWVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Reactant of Route 2
1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Reactant of Route 3
Reactant of Route 3
1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Reactant of Route 4
Reactant of Route 4
1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Reactant of Route 5
1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Reactant of Route 6
1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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